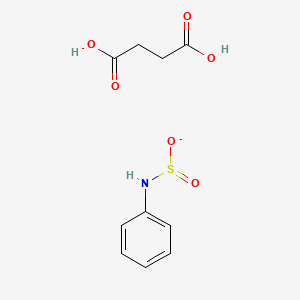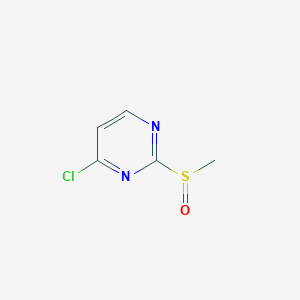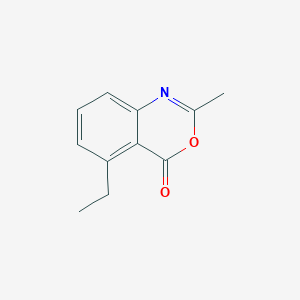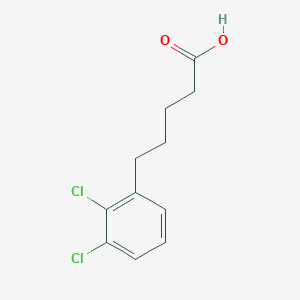
N-Phenylsulfonic amide succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylsulfonic amide succinate is a chemical compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylsulfonic amide succinate typically involves the reaction of sulfonic acid derivatives with amines. One common method includes the condensation of sulfonyl chlorides with amines under controlled conditions . The reaction can be facilitated by using reagents such as 2-chloropyridine and trifluoromethanesulfonyl anhydride, which help in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of heterogeneous acid catalysts, such as sulfamic acid-functionalized nano-titanium dioxide, can enhance the efficiency and yield of the reaction . These catalysts are preferred due to their recyclability and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenylsulfonic amide succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sulfuryl chloride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
N-Phenylsulfonic amide succinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: This compound derivatives are being explored for their anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Phenylsulfonic amide succinate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting enzymes such as succinate dehydrogenase, which plays a crucial role in cellular respiration . This inhibition disrupts the electron transfer chain, leading to reduced energy production in cells.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-Phenylsulfonic amide succinate include:
- N-Phenylsulfonamide
- N-Acylhydrazones
- Sulfonyl chlorides
Uniqueness
This compound stands out due to its unique combination of sulfonamide and succinate moieties, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its diverse applications in various fields make it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C10H12NO6S- |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
butanedioic acid;(sulfinatoamino)benzene |
InChI |
InChI=1S/C6H7NO2S.C4H6O4/c8-10(9)7-6-4-2-1-3-5-6;5-3(6)1-2-4(7)8/h1-5,7H,(H,8,9);1-2H2,(H,5,6)(H,7,8)/p-1 |
Clave InChI |
OQAKBDNCCHGHCX-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)[O-].C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-iodobenzoate](/img/structure/B13658641.png)
![4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13658642.png)

![6-Iodobenzo[d]isothiazol-3(2H)-one](/img/structure/B13658654.png)




![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)



